Cas no 1804046-71-6 (3-Fluoro-2-(2-oxopropyl)mandelic acid)

3-Fluoro-2-(2-oxopropyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-2-(2-oxopropyl)mandelic acid
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- インチ: 1S/C11H11FO4/c1-6(13)5-8-7(10(14)11(15)16)3-2-4-9(8)12/h2-4,10,14H,5H2,1H3,(H,15,16)
- InChIKey: LXTQDLUGMZLION-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C(C(=O)O)O)=C1CC(C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 279
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 74.6
3-Fluoro-2-(2-oxopropyl)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015026026-1g |
3-Fluoro-2-(2-oxopropyl)mandelic acid |
1804046-71-6 | 97% | 1g |
1,460.20 USD | 2021-06-18 | |
Alichem | A015026026-500mg |
3-Fluoro-2-(2-oxopropyl)mandelic acid |
1804046-71-6 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015026026-250mg |
3-Fluoro-2-(2-oxopropyl)mandelic acid |
1804046-71-6 | 97% | 250mg |
504.00 USD | 2021-06-18 |
3-Fluoro-2-(2-oxopropyl)mandelic acid 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
3-Fluoro-2-(2-oxopropyl)mandelic acidに関する追加情報
Introduction to 3-Fluoro-2-(2-oxopropyl)mandelic Acid (CAS No. 1804046-71-6) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-Fluoro-2-(2-oxopropyl)mandelic acid, identified by its Chemical Abstracts Service (CAS) number 1804046-71-6, is a fluorinated mandelic acid derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. This compound, characterized by a fluorine substituent at the C3 position and an acetoxyethyl group at the C2 position, exhibits distinct physicochemical characteristics that make it a valuable scaffold for drug discovery and molecular probes.
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry, as fluorine can modulate metabolic stability, binding affinity, and electronic properties of drug candidates. In the case of 3-fluoro-2-(2-oxopropyl)mandelic acid, the presence of a fluorine atom at the C3 position enhances its lipophilicity and metabolic resistance, while the acetoxyethyl side chain contributes to its solubility and reactivity. These features make it an attractive building block for the development of novel therapeutic agents.
Recent studies have highlighted the potential of 3-fluoro-2-(2-oxopropyl)mandelic acid as a key intermediate in the synthesis of bioactive molecules. Its structural motif is reminiscent of naturally occurring phenolic compounds, which are known for their diverse biological functions, including antioxidant, anti-inflammatory, and anticancer activities. The fluorine atom in this compound can also serve as a handle for further functionalization, enabling the creation of more complex derivatives with tailored biological properties.
One of the most compelling aspects of 3-fluoro-2-(2-oxopropyl)mandelic acid is its utility in probing biological pathways. Fluorinated compounds are frequently employed as probes in biochemical assays due to their high sensitivity in nuclear magnetic resonance (NMR) spectroscopy and their ability to interact selectively with specific biological targets. For instance, researchers have utilized derivatives of this compound to study enzyme inhibition and receptor binding interactions, providing insights into mechanisms of drug action.
The pharmaceutical industry has shown particular interest in 3-fluoro-2-(2-oxopropyl)mandelic acid as a precursor for next-generation therapeutics. Its structural framework aligns well with pharmacophoric requirements for drugs targeting central nervous system (CNS) disorders, where fluorine substitution often enhances blood-brain barrier penetration. Additionally, its role in developing kinase inhibitors has been explored, given the prevalence of fluorinated analogs in successful oncology drugs.
In academic research, 3-fluoro-2-(2-oxopropyl)mandelic acid has been employed in synthetic chemistry to develop novel methodologies for constructing complex molecular architectures. The compound’s reactivity allows for cross-coupling reactions,esterifications, and other transformations that are pivotal in constructing biaryl systems and heterocyclic scaffolds. These advances underscore its importance not only as a starting material but also as a catalyst for innovation in synthetic organic chemistry.
The growing interest in fluorinated mandelic acid derivatives like 3-fluoro-2-(2-oxopropyl)mandelic acid is also driven by their potential applications in diagnostic imaging. Fluorine-labeled compounds are widely used in positron emission tomography (PET) scans due to their high radiopharmaceutical properties. Researchers are exploring ways to incorporate this compound into probes that can visualize metabolic pathways or disease biomarkers with high precision.
From a regulatory perspective, compounds like 3-fluoro-2-(2-oxopropyl)mandelic acid must undergo rigorous testing to ensure safety and efficacy before they can be commercialized. Current research efforts are focused on optimizing synthetic routes to improve yield and purity while minimizing environmental impact. Green chemistry principles are being increasingly applied to develop sustainable processes for producing these valuable intermediates.
The future prospects for 3-fluoro-2-(2-oxopropyl)mandelic acid are bright, with ongoing studies exploring its role in emerging therapeutic areas such as immunotherapy and gene editing. Its versatility as a chemical probe and building block positions it as a cornerstone compound in both academic research and industrial drug development pipelines.
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